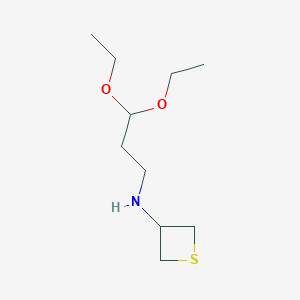
N-(3,3-Diethoxypropyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-Diethoxypropyl)thietan-3-amine: is a chemical compound with the molecular formula C10H21NO2S. It is a thietane derivative, which means it contains a four-membered ring with a sulfur atom. This compound is primarily used in industrial and scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-Diethoxypropyl)thietan-3-amine typically involves the reaction of 3,3-diethoxypropylamine with a thietane precursor. One common method is the nucleophilic substitution reaction where the amine group reacts with a halogenated thietane compound under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(3,3-Diethoxypropyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thioethers.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenated compounds and bases like sodium hydroxide (NaOH) are used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
N-(3,3-Diethoxypropyl)thietan-3-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving sulfur-containing compounds and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,3-Diethoxypropyl)thietan-3-amine involves its interaction with various molecular targets. The sulfur atom in the thietane ring can form bonds with metal ions, making it useful in catalysis and coordination chemistry. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Thietan-3-amine: A simpler thietane derivative without the diethoxypropyl group.
3,3-Diethoxypropylamine: Lacks the thietane ring but contains the diethoxypropyl group.
Uniqueness: N-(3,3-Diethoxypropyl)thietan-3-amine is unique due to the combination of the thietane ring and the diethoxypropyl group. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H21NO2S |
|---|---|
Molecular Weight |
219.35 g/mol |
IUPAC Name |
N-(3,3-diethoxypropyl)thietan-3-amine |
InChI |
InChI=1S/C10H21NO2S/c1-3-12-10(13-4-2)5-6-11-9-7-14-8-9/h9-11H,3-8H2,1-2H3 |
InChI Key |
RGYFPQYCYFDBOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCNC1CSC1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















